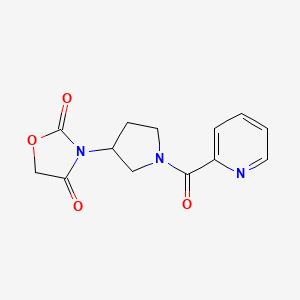
3-(1-ピコリノイルピロリジン-3-イル)オキサゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features an oxazolidine ring, which is an important structural unit in many biologically active compounds .
科学的研究の応用
3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various chemical compounds.
Biology: The compound’s biological activity makes it a valuable tool in studying biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in manufacturing processes to improve product quality and efficiency.
作用機序
Target of Action
Oxazolidine derivatives are known to be biologically active and have been used in various fields, including medicinal chemistry .
Mode of Action
Biochemical Pathways
The oxazolidine-2,4-dione motif is found frequently in biologically important compounds . A study on the biosynthesis of tetramate bripiodionen bearing a 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton provides some insights into the potential biochemical pathways .
Result of Action
Oxazolidine derivatives have been reported to exhibit various biological activities, including anticonvulsant effects .
Action Environment
It’s worth noting that the synthesis of oxazolidine-2,4-diones has been achieved under very mild and transition-metal-free conditions .
準備方法
The synthesis of 3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multicomponent reactions of 1,2-amino alcohols. The synthetic strategies can be grouped into three main categories:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions use transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This method allows for the formation of oxazolidine derivatives in a single reaction vessel.
化学反応の分析
3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
類似化合物との比較
3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Oxazolidinones: These compounds contain the oxazolidine ring and are known for their antibiotic properties.
The uniqueness of 3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione lies in its specific combination of the oxazolidine and pyrrolidine rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11-8-20-13(19)16(11)9-4-6-15(7-9)12(18)10-3-1-2-5-14-10/h1-3,5,9H,4,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGPOVNLQJYRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














